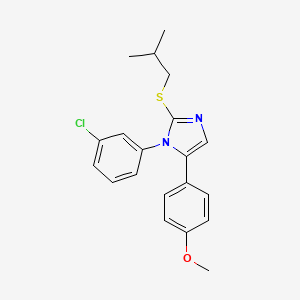

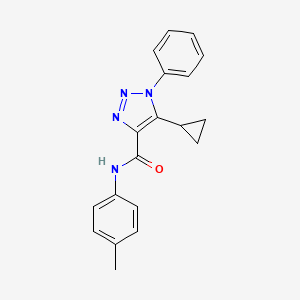

1-(3-chlorophényl)-2-(isobutylthio)-5-(4-méthoxyphényl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

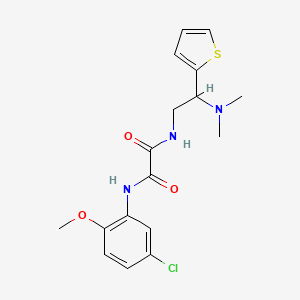

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the family of imidazole derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mécanisme D'action

The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also exert its effects by modulating the immune system and inducing apoptosis in cancer cells.

Biochemical and Physiological Effects:

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to exhibit antifungal and antimicrobial activities against various pathogens. Additionally, it has been shown to reduce the production of inflammatory mediators and modulate the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole in lab experiments is its broad-spectrum activity against various pathogens and its potential use as an anti-inflammatory agent. However, one limitation is its potential toxicity and lack of specificity towards certain targets.

Orientations Futures

There are several future directions for the research of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential use as a modulator of the immune system and its effects on various immune cells. Additionally, it may be useful to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to evaluate its safety and potential toxicity in vivo.

Méthodes De Synthèse

The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves the reaction of 3-chloroaniline, isobutyl mercaptan, 4-methoxybenzaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, followed by the addition of sodium hydroxide solution to obtain the crude product. The crude product is then purified by column chromatography using a suitable solvent system.

Applications De Recherche Scientifique

- 1-(3-chlorophényl)-2-(isobutylthio)-5-(4-méthoxyphényl)-1H-imidazole a démontré des propriétés antifongiques puissantes. Des chercheurs ont étudié son efficacité contre divers agents pathogènes fongiques, y compris les espèces de Candida et les dermatophytes. Le mécanisme d'action du composé implique l'inhibition de la biosynthèse de l'ergostérol fongique, la perturbation de l'intégrité de la membrane cellulaire et, finalement, la mort des cellules fongiques .

- L'inflammation joue un rôle crucial dans diverses maladies. Des études ont exploré les effets anti-inflammatoires de ce dérivé de l'imidazole. Il module les cytokines pro-inflammatoires, telles que l'interleukine-6 (IL-6) et le facteur de nécrose tumorale alpha (TNF-α), suggérant son potentiel comme agent anti-inflammatoire .

- Des investigations préliminaires indiquent que ce composé peut présenter une activité anticancéreuse. Des chercheurs ont étudié son impact sur les lignées de cellules cancéreuses, en particulier dans les modèles de cancer du sein et du côlon. Des études mécanistiques supplémentaires sont nécessaires pour élucider ses mécanismes anticancéreux précis .

- L'atome de soufre dans le groupe isobutylthio permet à ce composé d'agir comme un chélateur pour les ions métalliques. La chélation peut influencer la toxicité des métaux, ce qui la rend pertinente dans les contextes environnementaux et médicaux. Des chercheurs ont exploré sa capacité à se lier aux métaux de transition et ses applications potentielles dans la détoxification des métaux .

- Les dérivés de l'imidazole présentent souvent des propriétés photophysiques intéressantes. Des chercheurs ont étudié les spectres d'absorption et d'émission de ce composé. Son comportement de fluorescence pourrait trouver des applications dans les capteurs, l'imagerie et les dispositifs optoélectroniques .

- Les chimistes organiciens ont utilisé ce composé comme bloc de construction dans les voies synthétiques. Sa structure unique permet une fonctionnalisation diversifiée, ce qui le rend précieux pour la construction de molécules plus complexes. Par exemple, il peut servir de précurseur pour la synthèse d'autres composés hétérocycliques ou d'intermédiaires pharmaceutiques .

Activité Antifongique

Potentiel Anti-inflammatoire

Propriétés Anticancéreuses

Chélation des Ions Métalliques

Propriétés Photophysiques

Applications Synthétiques

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNRJXFJOPUFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)

![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)

![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401346.png)